REACTION_CXSMILES
|
CO.[Cl:3][CH2:4][CH2:5][CH2:6][Si:7]([O:12][CH3:13])([O:10][CH3:11])[O:8][CH3:9].[CH2:14]([N:16]([CH2:19][CH3:20])[CH2:17][CH3:18])[CH3:15]>C(O)(C)C>[Cl-:3].[CH3:9][O:8][Si:7]([CH2:6][CH2:5][CH2:4][N+:16]([CH2:19][CH3:20])([CH2:17][CH3:18])[CH2:14][CH3:15])([O:12][CH3:13])[O:10][CH3:11] |f:4.5|
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
ClCCC[Si](OC)(OC)OC
|
Name
|
|
Quantity
|
19.53 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
product
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 g
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 96 hours
|
Duration
|
96 h
|
Type
|
CUSTOM
|
Details
|
stripped at 80° C.
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling
|
Type
|
CUSTOM
|
Details
|
solidified to form a crystal salt
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
[Cl-].CO[Si](OC)(OC)CCC[N+](CC)(CC)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |